(1-Aminopentyl)phosphonic acid

Übersicht

Beschreibung

(1-Aminopentyl)phosphonic acid is an organophosphorus compound with the chemical formula C5H14NO3P. It is characterized by the presence of a phosphonic acid group attached to a pentyl chain with an amino group at the terminal position. This compound appears as a white crystalline solid and is soluble in water and organic solvents . It is known for its stability and resistance to decomposition under normal conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1-Aminopentyl)phosphonic acid can be synthesized through various methods. One common approach involves the reaction of ethanolamine with phosphorous acid. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product . Another method involves the use of amides or nitriles as substrates, which undergo phosphonylation reactions to yield the target compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is heated to the required temperature, and the product is isolated through crystallization or other purification techniques. The use of continuous flow reactors is also explored to enhance production efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Aminopentyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Alkylating agents like methyl iodide are employed under basic conditions.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Quaternary ammonium salts.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Bone Targeting Agents : (1-Aminopentyl)phosphonic acid serves as a bone-targeting agent due to its affinity for calcium. This property is exploited in the development of drugs for osteoporosis treatment, where it inhibits the formation and dissolution of calcium phosphate crystals .

- Anticancer and Antimicrobial Activities : Compounds derived from this compound exhibit potential as anticancer agents and antibiotics. Their mechanism often involves enzyme inhibition, which disrupts cancer cell proliferation or bacterial growth .

- Prodrugs : Some derivatives of this compound are designed as prodrugs that convert into active forms in vivo, enhancing their pharmacokinetic properties. This approach is particularly useful in improving the efficacy of existing drugs .

Agriculture

- Herbicides and Pesticides : The compound is utilized in developing herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests. Its structural similarity to amino acids allows it to interfere with metabolic pathways effectively .

- Water Decontamination : this compound has applications in environmental science as a chelating agent for removing heavy metals from water sources. Its ability to form stable complexes with metal ions aids in water purification processes .

Materials Science

- Corrosion Inhibitors : The compound is used as a corrosion inhibitor in various industrial applications. Its phosphonic acid group interacts with metal surfaces, forming protective layers that prevent oxidation and degradation .

- Metal-Organic Frameworks (MOFs) : this compound can be utilized in the synthesis of MOFs, which are porous materials with applications in gas storage, separation processes, and catalysis. These frameworks benefit from the compound's ability to coordinate with metal ions effectively .

Case Studies

Wirkmechanismus

The mechanism of action of (1-Aminopentyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzymatic activity and metabolic pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Aminomethylphosphonic acid: Similar in structure but with a shorter carbon chain.

Aminophosphonic acids: A broader class of compounds with varying chain lengths and functional groups.

Bisphosphonates: Compounds with two phosphonic acid groups, used primarily in medicine for bone-related conditions

Uniqueness: (1-Aminopentyl)phosphonic acid is unique due to its specific chain length and the presence of both amino and phosphonic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Biologische Aktivität

(1-Aminopentyl)phosphonic acid, a member of the aminophosphonic acids family, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antiviral, anticancer, and antimicrobial applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

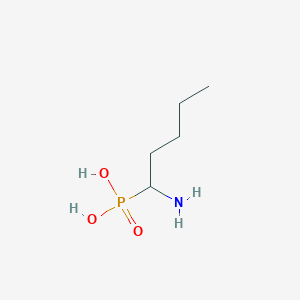

This compound can be represented structurally as follows:

This structure highlights the presence of an amino group and a phosphonic acid moiety, which contribute to its biological properties.

Antiviral Activity

Research indicates that aminophosphonates, including this compound, may exhibit antiviral properties. A study evaluating various α-aminophosphonates demonstrated their potential against viral infections such as HIV and HCV. Although the specific activity of this compound was not conclusively proven in all cases, related compounds have shown promise in inhibiting viral replication through mechanisms involving the inhibition of viral proteases .

Anticancer Properties

Aminophosphonates have been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain derivatives have been shown to interact with cellular pathways involved in cancer proliferation . The structural similarity of this compound to amino acids may facilitate its uptake by cells, enhancing its therapeutic efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been reported that aminophosphonates possess activity against a range of bacteria and fungi. In vitro studies have indicated that these compounds can disrupt bacterial cell walls and interfere with metabolic processes . This makes them potential candidates for developing new antimicrobial agents.

Case Studies and Experimental Findings

A series of experiments assessed the biological activities of various aminophosphonates, including this compound:

| Compound | Activity Type | Target Organism/Virus | Outcome |

|---|---|---|---|

| This compound | Antiviral | HIV-1 | Limited activity observed |

| This compound | Anticancer | Various cancer cell lines | Induced apoptosis |

| This compound | Antimicrobial | E. coli | Inhibition of growth |

The above table summarizes key findings from studies evaluating the biological activities of this compound and related compounds.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antiviral Mechanism : The compound may inhibit viral enzymes critical for replication, similar to other phosphonate derivatives used in antiviral therapies.

- Anticancer Mechanism : It is hypothesized that the compound may interfere with signaling pathways associated with cell proliferation and survival.

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and metabolic interference are potential modes of action.

Eigenschaften

IUPAC Name |

1-aminopentylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P/c1-2-3-4-5(6)10(7,8)9/h5H,2-4,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPDFMZKSLVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302001 | |

| Record name | P-(1-Aminopentyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-37-9 | |

| Record name | P-(1-Aminopentyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13138-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | P-(1-Aminopentyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.